molecular formula C9H16ClN3O B1426316 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1354950-77-8

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1426316
CAS No.: 1354950-77-8
M. Wt: 217.69 g/mol
InChI Key: KBJOFPAAPZIITI-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClN₃O It is known for its unique structure, which includes a cyclopentyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.

    Amination: The ethanamine group is introduced through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Lacks the hydrochloride salt form.

    (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride: Similar structure but different substitution pattern on the oxadiazole ring.

Uniqueness

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJOFPAAPZIITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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